molecular formula C34H32N2O6S B384739 4-(1-benzofuran-2-ylcarbonyl)-1-(4,6-dimethyl-1,3-benzothiazol-2-yl)-3-hydroxy-5-[4-(isopentyloxy)-3-methoxyphenyl]-1,5-dihydro-2H-pyrrol-2-one

4-(1-benzofuran-2-ylcarbonyl)-1-(4,6-dimethyl-1,3-benzothiazol-2-yl)-3-hydroxy-5-[4-(isopentyloxy)-3-methoxyphenyl]-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B384739
M. Wt: 596.7g/mol
InChI Key: OUMGRERBGAAKRO-UHFFFAOYSA-N
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Description

4-(1-benzofuran-2-ylcarbonyl)-1-(4,6-dimethyl-1,3-benzothiazol-2-yl)-3-hydroxy-5-[4-(isopentyloxy)-3-methoxyphenyl]-1,5-dihydro-2H-pyrrol-2-one is a synthetic organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of atoms of at least two different elements as members of its rings. This particular compound features a complex structure with multiple functional groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-benzofuran-2-ylcarbonyl)-1-(4,6-dimethyl-1,3-benzothiazol-2-yl)-3-hydroxy-5-[4-(isopentyloxy)-3-methoxyphenyl]-1,5-dihydro-2H-pyrrol-2-one typically involves multi-step organic synthesis. The process may include:

    Formation of the benzofuran ring: This can be achieved through cyclization reactions involving phenol derivatives and aldehydes.

    Synthesis of the benzothiazole ring: This often involves the condensation of 2-aminothiophenol with carboxylic acids or their derivatives.

    Construction of the pyrrol-2-one core: This can be synthesized via cyclization reactions involving amines and keto acids.

    Functional group modifications: Introduction of hydroxy, methoxy, and isopentyloxy groups through various substitution reactions.

Industrial Production Methods

Industrial production of such complex compounds may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, solvent choice, and the use of catalysts.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and methoxy groups.

    Reduction: Reduction reactions may target the carbonyl groups present in the structure.

    Substitution: Various substitution reactions can occur, especially at the aromatic rings and the pyrrol-2-one core.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

    Synthesis of novel compounds:

Biology

    Biological activity studies: Researchers may investigate the compound’s potential as an antimicrobial, antifungal, or anticancer agent.

Medicine

    Drug development: The compound’s complex structure makes it a candidate for drug discovery and development, particularly for targeting specific biological pathways.

Industry

    Material science: The compound may be used in the development of new materials with unique properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 4-(1-benzofuran-2-ylcarbonyl)-1-(4,6-dimethyl-1,3-benzothiazol-2-yl)-3-hydroxy-5-[4-(isopentyloxy)-3-methoxyphenyl]-1,5-dihydro-2H-pyrrol-2-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but may include inhibition of specific enzymes or interference with cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-(1-benzofuran-2-ylcarbonyl)-1-(4,6-dimethyl-1,3-benzothiazol-2-yl)-3-hydroxy-5-[4-(isopentyloxy)-3-methoxyphenyl]-1,5-dihydro-2H-pyrrol-2-one
  • This compound

Uniqueness

The uniqueness of this compound lies in its complex structure, which combines multiple functional groups and heterocyclic rings. This complexity can result in unique chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C34H32N2O6S

Molecular Weight

596.7g/mol

IUPAC Name

3-(1-benzofuran-2-carbonyl)-1-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-hydroxy-2-[3-methoxy-4-(3-methylbutoxy)phenyl]-2H-pyrrol-5-one

InChI

InChI=1S/C34H32N2O6S/c1-18(2)12-13-41-24-11-10-22(17-25(24)40-5)30-28(31(37)26-16-21-8-6-7-9-23(21)42-26)32(38)33(39)36(30)34-35-29-20(4)14-19(3)15-27(29)43-34/h6-11,14-18,30,38H,12-13H2,1-5H3

InChI Key

OUMGRERBGAAKRO-UHFFFAOYSA-N

SMILES

CC1=CC(=C2C(=C1)SC(=N2)N3C(C(=C(C3=O)O)C(=O)C4=CC5=CC=CC=C5O4)C6=CC(=C(C=C6)OCCC(C)C)OC)C

Canonical SMILES

CC1=CC(=C2C(=C1)SC(=N2)N3C(C(=C(C3=O)O)C(=O)C4=CC5=CC=CC=C5O4)C6=CC(=C(C=C6)OCCC(C)C)OC)C

Origin of Product

United States

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